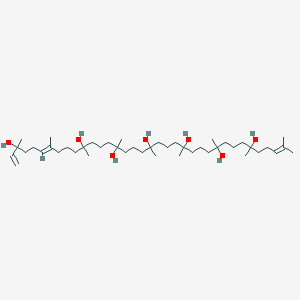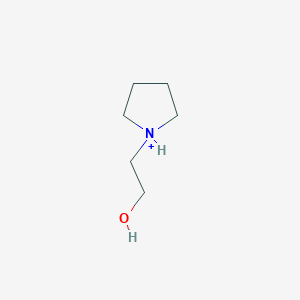
1-(2-Hydroxyethyl)pyrrolidinium
Vue d'ensemble
Description
1-(2-hydroxyethyl)pyrrolidinium is a member of pyrrolidines. It is a conjugate acid of an epolamine.
Applications De Recherche Scientifique
Alkaline Anion Exchange Membrane Applications
1-(2-Hydroxyethyl)pyrrolidinium, as a pyrrolidinium cation, has been explored in the development of alkaline anion exchange membranes (AEMs). This application is significant in electrochemical systems, where these membranes show promising alkaline stability in strongly basic solutions. The study of pyrrolidinium cations, including this compound, provides insights into improving the stability of AEMs in alkaline environments (Gu et al., 2014).
Surface Activity and Micelle Formation
The compound has been studied for its role in surface activity, micelle formation, and solubilization ability. Specifically, cationic surfactants belonging to the type of 1-alkyl-1-(2-hydroxyethyl)pyrrolidinium bromides have been investigated. These surfactants exhibit enhanced micelle-forming ability and lower critical micelle concentration, indicating potential applications in encapsulating hydrophobic biologically active molecules and as bactericidal agents (Vasilieva et al., 2018).
Ionic Conductivity and Membrane Performance
Pyrrolidinium-functionalized poly(arylene ether sulfone)s have been synthesized for use as anion exchange membranes (AEMs). These AEMs, with densely concentrated pyrrolidinium groups, exhibit high ionic conductivity and stability, suggesting their suitability in electrochemical applications. The introduction of this compound enhances the hydroxide conductivity and mechanical support of these membranes (Dong et al., 2017).
Photophysical and Thermodynamic Properties
The molecule has been a subject of research in the context of Density Functional Theory (DFT) and quantum-chemical calculations. Studies focusing on the molecular properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, have provided valuable insights into the electronic characteristics of pyrrolidinium derivatives, including this compound (Bouklah et al., 2012).
Dye-Sensitized Solar Cells
This compound-based organic ionic plastic crystals have been used as solid-state electrolytes in dye-sensitized solar cells. These solar cells demonstrate promising power conversion efficiencies and stability at high temperatures, indicating potential for sustainable energy applications (Li et al., 2012).
High-Voltage Resistance in Ionic Liquids
Research into this compound and related cations has explored their applications in high-voltage resistant ionic liquids. These liquids are particularly relevant for lithium-ion batteries, where the stability and conductivity of the electrolyte are critical for performance and safety (Qi et al., 2019).
Propriétés
IUPAC Name |
2-pyrrolidin-1-ium-1-ylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c8-6-5-7-3-1-2-4-7/h8H,1-6H2/p+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRDBODLCHKXHI-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[NH+](C1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14NO+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



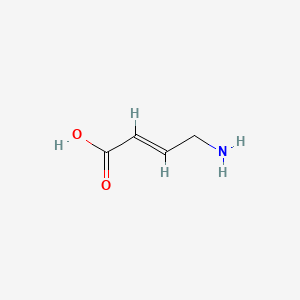
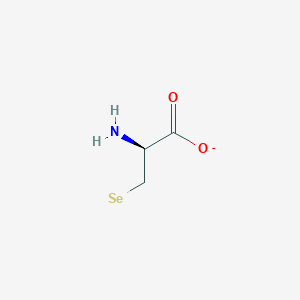
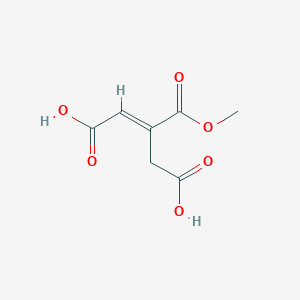
![(4S)-6-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-4-hydroxy-6-oxohexanoic acid](/img/structure/B1234109.png)

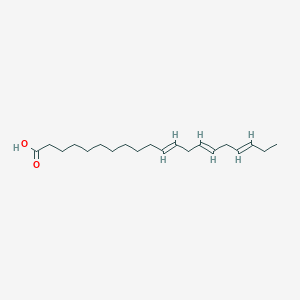
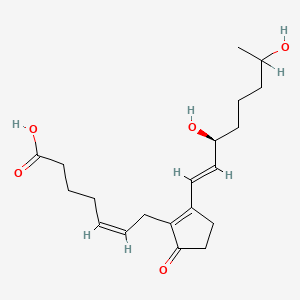
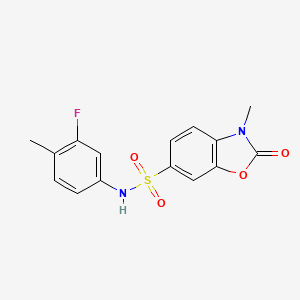
![4-[[5-[(2,6-Dichlorophenyl)sulfonylmethyl]-2-furanyl]-oxomethyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B1234115.png)
![5-[(4-methoxyphenyl)sulfonylmethyl]-N-(3-methoxypropyl)-2-furancarboxamide](/img/structure/B1234116.png)
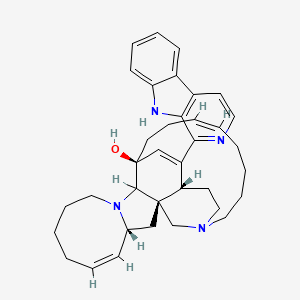
![methyl (2E)-2-[1,11,16,21-tetrahydroxy-10,20,24,29-tetramethyl-5-(2-methylprop-1-enyl)-9,25-dioxo-4,8,27,28-tetraoxapentacyclo[17.7.1.13,7.111,15.021,26]nonacosan-13-ylidene]acetate](/img/structure/B1234122.png)
